2-Acetyl-6-fluorobenzoxazole
Description
Contextual Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research
Benzoxazoles, heterocyclic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, are a cornerstone of medicinal chemistry and materials science. wikipedia.orgacs.orgucsd.edu Their rigid, planar structure and ability to engage in various non-covalent interactions make them privileged scaffolds in drug discovery. bohrium.com The benzoxazole nucleus is a key constituent in a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities. ucsd.edu
These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and notably, anticancer properties. wikipedia.orgbohrium.comresearchgate.net The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net This adaptability has led to the development of numerous benzoxazole derivatives with significant therapeutic potential. nih.gov
The following table provides a glimpse into the diverse biological activities associated with the benzoxazole core, as reported in various studies.
| Biological Activity | Significance in Research |
| Anticancer | A primary focus due to the potential to develop novel chemotherapeutic agents. researchgate.netnih.gov |
| Antimicrobial | Addresses the growing concern of antibiotic resistance. wikipedia.org |
| Anti-inflammatory | Offers potential for new treatments for a range of inflammatory conditions. researchgate.net |
| Antiviral | Contributes to the search for new antiviral therapies. researchgate.net |
The Role of Fluorine Substitution in Benzoxazole Chemistry and Biological Activity
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. ijper.orgevitachem.com Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. ijper.org
In the context of benzoxazole chemistry, fluorine substitution has been shown to be particularly advantageous. evitachem.com The strategic placement of a fluorine atom on the benzoxazole scaffold can lead to a marked improvement in biological potency. evitachem.com For instance, fluorinated benzoxazoles have demonstrated enhanced anticancer and antimicrobial activities compared to their non-fluorinated counterparts. researchgate.net The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can in turn affect the pharmacokinetic properties of the molecule. ijper.org
Research has shown that the position of fluorine substitution on the benzoxazole ring is crucial for its biological effect. Studies on various fluorinated benzoxazole derivatives have highlighted the importance of this strategic placement in achieving desired therapeutic outcomes.
Rationale for Focused Academic Inquiry into 2-Acetyl-6-fluorobenzoxazole
The specific academic interest in this compound stems from a logical progression of the principles outlined above. The rationale for its focused investigation is built upon the synergistic potential of its constituent parts: the proven biological scaffold of the benzoxazole ring, the enhancing effects of fluorine substitution, and the potential for the 2-acetyl group to contribute to its biological activity.
While research dedicated exclusively to this compound is not extensively documented in publicly available literature, the investigation of closely related compounds provides a strong basis for its scientific exploration. For example, derivatives of 5-fluorobenzoxazole (B1357631) containing an acetyl group have been synthesized and evaluated as potential antitumor agents. These studies have demonstrated that such compounds can exhibit significant cytotoxic activity against various cancer cell lines.
Furthermore, the anticancer activity of 6-fluorobenzoxazole (B3117181) has been reported, showing promising inhibitory effects against several human cancer cell lines. The presence of an acetyl group at the 2-position of the benzoxazole ring is also a common feature in biologically active molecules, often contributing to their binding interactions with enzymatic targets.
The focused inquiry into this compound is therefore driven by the hypothesis that the combination of the 6-fluoro substitution and the 2-acetyl group on the benzoxazole core could lead to a compound with enhanced or novel pharmacological properties. Researchers are likely investigating this specific molecule to explore its potential as an anticancer agent, an enzyme inhibitor, or a probe for biological systems. The detailed study of its synthesis, chemical properties, and biological activity is crucial to understanding its potential as a lead compound for drug development.
The following table summarizes the reported anticancer activity of a closely related compound, a derivative of 5-fluorobenzoxazole, which supports the rationale for investigating this compound.
| Compound | Cell Line | IC50 Value (μM) |
| 4,6-O-Thenylidene-β-d-glucopyranoside-(2″-acetamido, 3″-acetyl-di-S-5-fluorobenzoxazole)-4′-demethylepipodophyllotoxin | HL-7702 (Healthy Human Liver) | 120.4–125.1 |
| Teniposide (Reference Drug) | HL-7702 (Healthy Human Liver) | 11.5–22.3 |
Data sourced from a study on potential less toxic antitumor candidates.
This data, while not for the exact molecule, strongly suggests that the 5-fluorobenzoxazole core with an acetyl-containing substituent possesses biological activity, thereby justifying the focused academic inquiry into the specific properties and potential applications of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
InChI Key |
FHSFDYNAZICJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Acetyl 6 Fluorobenzoxazole and Analogues
Established Strategies for Benzoxazole (B165842) Core Synthesis
The benzoxazole core is a prevalent structural motif in many biologically active compounds. mdpi.com Its synthesis has been extensively studied, with several reliable methods being established. These strategies often begin with a 2-aminophenol (B121084) precursor, which undergoes cyclization with a suitable C1-synthon. rsc.org
Condensation and Cyclization Reactions
A classical and widely used method for constructing the benzoxazole ring is the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters, followed by cyclodehydration. publish.csiro.aubeilstein-journals.org This reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or conducted at high temperatures. publish.csiro.au The initial step involves the formation of a 2-hydroxyanilide intermediate, which then undergoes intramolecular cyclization to yield the benzoxazole. publish.csiro.au
Another common approach involves the reaction of 2-aminophenols with aldehydes. tandfonline.com The initial condensation forms a Schiff base intermediate, which is then oxidatively cyclized to the benzoxazole. tandfonline.com Various oxidizing agents can be employed for this transformation. tandfonline.com
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminophenol, Carboxylic Acid | High Temperature, Acid Catalyst (e.g., PPA) | 2-Substituted Benzoxazole | publish.csiro.au |
| 2-Aminophenol, Aldehyde | Oxidizing Agent | 2-Substituted Benzoxazole | tandfonline.com |
| 2-Aminophenol, Thioamide | Triphenylbismuth dichloride | 2-Substituted Benzoxazole | beilstein-journals.org |
Metal-Catalyzed Coupling Reactions for Benzoxazole Formation
In recent years, metal-catalyzed reactions have emerged as powerful tools for benzoxazole synthesis, often offering milder reaction conditions and broader substrate scope. rsc.org Palladium- and copper-based catalysts are frequently employed. rsc.orgresearchgate.net
One notable method is the copper-catalyzed intramolecular O-arylation of ortho-haloanilides. nih.govorganic-chemistry.org This reaction involves the formation of a C-O bond between the amide oxygen and the halogen-bearing aromatic carbon, leading to the cyclized benzoxazole product. nih.gov Similarly, palladium-catalyzed reactions can be used for the synthesis of benzoxazoles, for instance, through the coupling of 2-aminophenols with various partners. rsc.org These methods are advantageous due to their efficiency and tolerance of various functional groups. rsc.orgnih.gov
| Catalyst | Reactants | Key Features | Reference(s) |
| Copper(I) Iodide (CuI) | o-Haloanilides | Intramolecular O-arylation | nih.govorganic-chemistry.org |
| Palladium Complexes | 2-Aminophenol and Aldehydes | High yield, recyclable catalyst | rsc.org |
| Iron(III) Chloride (FeCl3) | 2-Aminophenol and Aldehydes | Aerobic oxidation | rsc.org |
One-Pot Synthetic Approaches
To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for benzoxazole synthesis. publish.csiro.auresearchgate.net These methods combine multiple reaction steps into a single operation without isolating intermediates. For instance, a one-pot synthesis can involve the in-situ generation of an acid chloride from a carboxylic acid, which then reacts with a 2-aminophenol to form the benzoxazole, all in the same reaction vessel. publish.csiro.au Methanesulfonic acid has been reported as an effective catalyst for this type of one-pot synthesis. publish.csiro.auresearchgate.net Another one-pot approach involves the copper-acetate-monohydrate-promoted oxidative coupling of aldehydes with o-aminophenol. benthamdirect.com These methods are often more environmentally friendly and economically viable. rsc.org
Introduction of the Fluoro Moiety in Benzoxazole Scaffolds
The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. nih.govcore.ac.uk For the synthesis of 6-fluorobenzoxazoles, the fluorine atom is typically introduced at the precursor stage. The synthesis would start with a fluorinated 2-aminophenol, such as 4-fluoro-2-aminophenol. This precursor then undergoes the standard benzoxazole-forming reactions described in section 2.1.
Alternatively, fluorinated polybenzoxazoles have been synthesized from benzoxazine (B1645224) monomers, which can offer low dielectric constants and high thermal stability. researchgate.net The synthesis of fluorinated benzoxazoles can also be achieved through the thermal rearrangement of o-hydroxy polyimides. rsc.org The presence of fluorine can influence the fungicidal activity of benzoxazole derivatives. nih.gov
Acylation Reactions and Introduction of the Acetyl Group at the 2-Position
The introduction of an acetyl group at the 2-position of the benzoxazole ring is a key step in the synthesis of 2-acetyl-6-fluorobenzoxazole. This can be achieved through several acylation methods.
One common strategy involves the reaction of a 2-unsubstituted benzoxazole with an acylating agent. However, direct C-H functionalization at the C2 position of benzoxazoles can be challenging. mdpi.com A more widely used strategy is the cyclization of suitably functionalized precursors. mdpi.com For instance, a 2-aminophenol can be reacted with a β-keto ester or a similar precursor that already contains the acetyl group or a precursor to it.
Another approach is the base-promoted formal arylation of benzoxazoles with acyl chlorides, which proceeds through an N-acylation triggered ring-opening and subsequent ring-closure. nih.gov The acylation of benzoxazolin-2-ones has also been investigated, primarily leading to N-acylation. nih.gov
Advanced Synthetic Routes for this compound
Advanced synthetic routes for this compound would likely focus on convergent and highly efficient methodologies. A plausible advanced route could involve the reaction of 4-fluoro-2-aminophenol with a reagent that can directly install the acetyl group during the cyclization process. For example, the reaction with ethyl acetoacetate (B1235776) or a similar β-keto ester under specific catalytic conditions could potentially lead to the direct formation of this compound.
Another advanced strategy could employ a tandem reaction sequence. For example, an aerobic, organocatalyzed benzylic C-H oxidation of a 2-ethyl-6-fluorobenzoxazole could be envisioned to form the target compound. researchgate.net This would require the prior synthesis of the 2-ethyl analogue, which could be prepared via the condensation of 4-fluoro-2-aminophenol with propanoic acid or its derivatives.
Derivatization Strategies and Functionalization of this compound
The chemical architecture of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse array of derivatives. The primary locations for functionalization include the acetyl group at the 2-position and the benzoxazole core itself. Derivatization strategies often focus on leveraging the reactivity of the acetyl moiety's carbonyl group and α-protons, as well as the potential for substitution on the aromatic ring.
Functionalization via the Acetyl Group
The acetyl group is a versatile handle for introducing structural diversity. Key transformation strategies include condensation reactions to form larger conjugated systems and reduction or oxidation of the carbonyl.
One significant derivatization pathway is the Claisen-Schmidt condensation (an aldol (B89426) condensation) of the 2-acetyl group with various aromatic aldehydes. This reaction extends the conjugation of the molecule, leading to the formation of chalcone-like structures. In analogous systems, such as the synthesis of chalcone-1,4-naphthoquinone/benzohydroquinone hybrids from a 2-acetyl-naphthohydroquinone precursor, this method has been effectively employed. mdpi.com The reaction typically involves treating the acetyl-substituted precursor with a selected aldehyde in the presence of a base. This approach allows for the systematic modification of the molecule's periphery, which can be instrumental in tuning its electronic and biological properties.
Another potential modification involves the reduction of the acetyl group's carbonyl. For instance, the reduction of an acetyl group on a thiazolo[3,2-a]pyrimidine core has been achieved using a system of vanadium(V) oxide and sodium borohydride (B1222165) in ethanol (B145695) at room temperature. mdpi.com This transformation converts the acetyl group into a hydroxyethyl (B10761427) group, altering the compound's polarity and hydrogen bonding capabilities.
Functionalization of the Benzoxazole Core
The benzoxazole ring system can be functionalized through various reactions, most notably through C-H activation and substitution on the benzene (B151609) ring.
Palladium-catalyzed direct arylation is a powerful tool for the functionalization of the benzoxazole core, although it typically targets the C-H bond at the 2-position. For analogues that are unsubstituted at this position, this method allows for the direct coupling with a wide range of (hetero)arenes. While this compound is already substituted at C2, this methodology is paramount for the synthesis of diverse 2-aryl-6-fluorobenzoxazole analogues. Studies on the direct arylation of benzoxazoles have demonstrated that substrates with electron-withdrawing groups, such as 5-acetylbenzoxazole, are viable starting materials for these transformations. rsc.org
Further functionalization can be achieved through electrophilic aromatic substitution on the benzene portion of the benzoxazole ring. The existing fluorine atom and acetyl group influence the position of any incoming electrophile. The fluorine at C6 is an ortho-, para-director, while the acetyl group, being part of the heterocyclic ring at C2, deactivates the benzene ring towards electrophilic attack.
The table below summarizes potential derivatization reactions based on methodologies applied to analogous structures.
Table 1: Potential Derivatization Reactions for this compound and Analogues
| Reaction Type | Reagents & Conditions | Functional Group Targeted | Resulting Structure | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic aldehyde, base (e.g., KOH), ethanol | Acetyl Group | Chalcone derivative | mdpi.com |
| Carbonyl Reduction | Vanadium(V) oxide, Sodium borohydride, ethanol | Acetyl Group | 2-(1-Hydroxyethyl) derivative | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 2 Acetyl 6 Fluorobenzoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentrsc.orgscielo.brhmdb.caderpharmachemica.comacs.org
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of 2-Acetyl-6-fluorobenzoxazole in solution. scielo.br By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
1H NMR and 13C NMR Analysisrsc.orgscielo.brderpharmachemica.comacs.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.orgscielo.br
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system and the methyl protons of the acetyl group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around the protons. The fluorine atom at the 6-position will cause characteristic splitting patterns (coupling) for the adjacent aromatic protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. scielo.br Each unique carbon atom in this compound, including those in the benzoxazole core, the acetyl group, and the carbon bearing the fluorine atom, would give rise to a distinct signal. The carbonyl carbon of the acetyl group is typically observed at a characteristic downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic Protons (H) | 7.0 - 8.5 |
| Acetyl Protons (CH₃) | 2.0 - 3.0 |
| Aromatic Carbons (C) | 110 - 165 |
| Carbonyl Carbon (C=O) | 190 - 205 |
| Acetyl Carbon (CH₃) | 20 - 35 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)wisc.eduyoutube.comsdsu.eduemerypharma.comresearchgate.net
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed. emerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.comemerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. wisc.edusdsu.edu This is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the oxazole (B20620) and benzene rings. It also confirms the connection between the acetyl group and the benzoxazole core. emerypharma.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisrsc.orgderpharmachemica.comacs.orgresearchgate.netacdlabs.comgbiosciences.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acdlabs.com For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₉H₆FNO₂.
Electron impact (EI) or other ionization techniques can induce fragmentation of the molecule. acdlabs.comgbiosciences.com The resulting fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the acetyl group (CH₃CO•) or a methyl radical (•CH₃), leading to characteristic fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| Data Type | Expected Value |
|---|---|
| Molecular Formula | C₉H₆FNO₂ |
| Exact Mass | 179.0382 u |
| Molecular Weight | 179.15 g/mol |
| Key Fragment Ion (Loss of •CH₃) | m/z 164 |
| Key Fragment Ion (Loss of CH₃CO•) | m/z 136 |
Infrared (IR) Spectroscopy for Functional Group Identificationmvpsvktcollege.ac.infiveable.mehillsdale.edulibretexts.orgpressbooks.pub
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. hillsdale.edulibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretching vibration of the acetyl group, typically found in the region of 1680-1750 cm⁻¹. pressbooks.pub Other significant absorptions would include those for the C=N stretching of the oxazole ring, C-F stretching, and various C-H and C=C stretching and bending vibrations of the aromatic system. mvpsvktcollege.ac.in
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Carbonyl (C=O) Stretch | 1680 - 1750 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C=N Stretch | 1615 - 1680 |
| C-O Stretch | 1000 - 1300 |
| C-F Stretch | 1000 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Propertiesresearchgate.netbiocompare.comdergipark.org.trresearchgate.net
UV-Vis spectroscopy measures the electronic transitions within a molecule upon absorption of ultraviolet or visible light. biocompare.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated aromatic system and the carbonyl group. dergipark.org.tr
Some benzoxazole derivatives are known to exhibit fluorescence. dergipark.org.tr Fluorescence spectroscopy could be used to investigate the emission properties of this compound. This would involve exciting the molecule at a specific wavelength and measuring the intensity and wavelength of the emitted light, providing insights into its excited state properties. biocompare.comresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. researchgate.net For novel synthesized molecules like this compound, it serves as a crucial method for verifying the empirical formula and assessing the purity of the sample. jrespharm.com The most common method for determining the percentage of carbon, hydrogen, and nitrogen is combustion analysis, where a sample is burned in an excess of oxygen and the resulting gaseous products (carbon dioxide, water, and nitrogen oxides) are measured. ptfarm.pl
The experimentally determined mass percentages of the constituent elements are then compared against the theoretical values calculated from the compound's proposed molecular formula. mdpi.com A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the synthesized compound. mdpi.com
For this compound, the theoretical elemental composition is derived from its molecular formula, C₉H₆FNO₂. The calculated percentages for each element are presented below. In a research setting, these values would be benchmarked against results from instrumental analysis to confirm the successful synthesis of the target compound. uctm.edu
The table below outlines the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 60.34% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.38% |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.60% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.86% |
| Total | 179.15 | 100.00% |
Theoretical and Computational Investigations of 2 Acetyl 6 Fluorobenzoxazole
Quantum Chemical Methods for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are cornerstones for investigating the electronic landscape of 2-Acetyl-6-fluorobenzoxazole. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, providing a wealth of information about its fundamental characteristics.
Geometry Optimization and Conformational Analysis
The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on its potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Conformational analysis further explores the molecule's structural flexibility. For this compound, a key aspect is the orientation of the acetyl group relative to the benzoxazole (B165842) ring. Rotation around the single bond connecting the acetyl group to the ring can lead to different conformers. Computational methods can map the energy landscape of this rotation to identify the most stable conformer and the energy barriers between different rotational states. This is critical for understanding how the molecule's shape influences its interactions and properties.
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory helps in understanding the electronic properties and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Analysis of the electron density distribution reveals how electrons are shared among the atoms in the molecule. This allows for the calculation of atomic charges and the generation of Molecular Electrostatic Potential (MEP) maps. MEP maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying sites that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, these maps can predict which parts of the molecule are most likely to engage in hydrogen bonding or other non-covalent interactions.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
While quantum mechanics is ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations apply Newton's laws of motion to a system of particles, providing a detailed view of the molecule's dynamic behavior.
For this compound, MD simulations can be used to assess its conformational stability in different environments, such as in a solvent or within a biological system like a protein binding site. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe fluctuations in bond lengths and angles, and transitions between different conformations. This provides insight into the molecule's flexibility and how it might adapt its shape to interact with other molecules.
In Silico Screening and Virtual Ligand Design
The computational data gathered for this compound can be utilized in in silico screening and virtual ligand design. In these processes, large databases of chemical compounds are computationally evaluated for their potential to interact with a specific biological target, such as an enzyme or a receptor.
If this compound is identified as a hit compound, its structure can serve as a scaffold for designing new, more potent, or selective ligands. By computationally modifying its functional groups and analyzing the predicted changes in binding affinity and other properties, researchers can prioritize which new derivatives to synthesize and test experimentally. This rational design approach can significantly accelerate the drug discovery process.
Prediction of Spectroscopic Parameters via Computational Models
Computational models can accurately predict various spectroscopic parameters for this compound, which is invaluable for interpreting experimental spectra.
For instance, by calculating the vibrational frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing this predicted spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed. These calculations help in the structural elucidation of the molecule by providing a theoretical basis for the observed chemical shifts in experimental NMR spectra. Electronic transitions can also be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing information about the electronic structure and the wavelengths at which the molecule absorbs light.
Structure Activity Relationship Sar Studies and Molecular Interactions of 2 Acetyl 6 Fluorobenzoxazole Derivatives in Vitro & Pre Clinical Focus
Design Principles for Modulating Biological Activities through Structural Modification
The design of novel 2-Acetyl-6-fluorobenzoxazole derivatives with tailored biological activities hinges on established principles of structural modification. The benzoxazole (B165842) scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.net This inherent versatility makes it an excellent starting point for developing new therapeutic agents. chemistryjournal.netresearchgate.net The core strategy involves the systematic alteration of functional groups on the benzoxazole ring system to enhance desired biological effects and optimize pharmacokinetic properties. chemistryjournal.netacs.org
Key design principles include:
Scaffold Hopping: This approach involves replacing a core molecular structure with a different one while maintaining similar biological activity. This can lead to the discovery of novel compounds with improved properties. nih.gov
Bioisosteric Replacement: This principle involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties. For instance, a fluorine atom might be replaced with a hydrogen, methyl, or chloro group to fine-tune the electronic and steric properties of the molecule. nih.govresearchgate.net
Hybridization: This strategy involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule. researchgate.netmdpi.com This can lead to compounds with dual or enhanced activity.
These design principles are often employed in an iterative process. Researchers design and synthesize new derivatives based on the insights gained from previous experiments, allowing for the continuous refinement and improvement of the compound's properties. chemistryjournal.net
Mechanistic Insights from Substituent Effects on the Benzoxazole Scaffold
The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole scaffold. These substituents can alter the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby affecting its interaction with biological targets. chemistryjournal.net
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the benzoxazole ring system. chemistryjournal.netacs.org
Electron-withdrawing groups , such as halogens (e.g., fluorine, chlorine), can increase the electrophilicity of the benzoxazole ring, potentially making it more susceptible to nucleophilic attack or enhancing its ability to form hydrogen bonds. acs.org For example, the presence of a fluorine atom can increase the cytotoxic activity of a compound. mdpi.com
Electron-donating groups , on the other hand, can increase the electron density, which may be favorable for certain biological interactions.
Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a biological target. Bulky substituents can create steric hindrance, preventing the molecule from binding effectively. Conversely, a well-placed bulky group can sometimes enhance binding by filling a hydrophobic pocket in the target protein.
Lipophilicity: The lipophilicity, or "fat-loving" nature, of a molecule affects its ability to cross cell membranes and reach its target. Substituents can be chosen to optimize the lipophilicity of a benzoxazole derivative for a specific application.
A study on the synthesis of benzoxazole derivatives highlighted that the rate of reaction can be dependent on the electronic nature of the substituents. Electron-withdrawing groups were found to accelerate the formation of the benzoxazole core. acs.org Another study on 2-(2-arylphenyl)benzoxazoles demonstrated that the introduction of various functional groups, such as methoxy, methylthio, and chloro groups, led to derivatives with varying anti-inflammatory potential. nih.govacs.org
Role of the Fluoro and Acetyl Substituents in Molecular Recognition and Binding Affinity
The fluoro and acetyl groups at the 6- and 2-positions of the benzoxazole scaffold, respectively, play crucial roles in molecular recognition and binding affinity.
The Fluoro Substituent: The fluorine atom, being the most electronegative element, imparts unique properties to organic molecules. researchgate.netmdpi.com Its small size allows it to often act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic properties of the benzoxazole ring. researchgate.net
Key roles of the fluorine atom include:
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonding with biological targets, thereby increasing binding affinity. researchgate.net The presence of a fluorine atom has been shown to be essential for the growth-inhibitory activity of some benzoxazole derivatives. researchgate.net
Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug.
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be crucial for optimal interaction with a target. researchgate.net
The Acetyl Substituent: The acetyl group at the 2-position of the benzoxazole ring also contributes significantly to the molecule's interactions.
Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding site of a protein.
In the context of this compound, the interplay between the electron-withdrawing fluoro group and the acetyl group likely creates a unique electronic and steric profile that governs its specific biological activities.
Computational Molecular Docking Studies with Biological Macromolecules
Computational molecular docking is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwikipedia.org In the context of this compound derivatives, docking studies provide valuable insights into how these compounds interact with their biological targets at the molecular level. mdpi.com
Identification of Key Binding Sites and Interaction Modes
Molecular docking simulations can identify the specific binding site of a ligand on a biological macromolecule, such as a protein or enzyme. dergipark.org.tr These studies reveal the key amino acid residues involved in the interaction and the types of non-covalent interactions that stabilize the ligand-receptor complex. nih.gov
Common interaction modes identified through docking studies include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. mdpi.com
Electrostatic Interactions: These interactions occur between charged or polar groups on the ligand and the receptor. dergipark.org.tr
For example, a docking study of flavone (B191248) derivatives with anti-breast cancer activity showed that the ligands interacted with the target protein through hydrogen bonding and hydrophobic interactions, and that the spatial arrangement of the residues around the ligand suggested a tight and specific binding. nih.gov
Ligand-Receptor Complex Stability and Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the complex over time. mdpi.comnih.gov MD simulations can reveal how the ligand and receptor move and change conformation, providing a more realistic representation of the binding process. nih.gov
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position, indicating the stability of the protein structure. mdpi.com
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein.
Radius of Gyration (Rg): This indicates the compactness of the protein structure during the simulation. mdpi.com
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time. mdpi.com
A study combining 3D-QSAR and MD simulations on isoxazole (B147169) derivatives showed that the ligand-protein complexes were highly stable, with the ligands forming stable hydrogen bonds and hydrophobic interactions with the receptor. mdpi.com Another study on flavone derivatives used MD simulations to prove the stability of the ligand-protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. mdpi.comresearchgate.net
The development of a QSAR model typically involves the following steps: mdpi.com
Data Set Selection: A set of compounds with known biological activity is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. nih.govnih.gov
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the model is assessed using various statistical parameters and by testing its ability to predict the activity of an external set of compounds. nih.gov
Mechanistic Investigations of Biological Activities of 2 Acetyl 6 Fluorobenzoxazole in Vitro Focus
Enzyme Inhibition Studies
Extensive searches of scientific literature have revealed a notable absence of published studies specifically investigating the enzyme-inhibiting properties of 2-Acetyl-6-fluorobenzoxazole. While the broader class of benzoxazole (B165842) derivatives has been explored for its potential to inhibit various enzymes, direct evidence and detailed mechanistic studies on this compound are not available. The following subsections detail the specific areas where research is currently lacking for this particular compound.
Specific Enzyme Targets and Inhibition Mechanisms (e.g., Acetyltransferases, Carbonic Anhydrases, Kinases)
There are no specific studies identifying or detailing the inhibitory mechanisms of this compound against key enzyme classes such as acetyltransferases, carbonic anhydrases, or kinases. Research on other benzoxazole-containing molecules has shown activity against such enzymes, but these findings cannot be directly extrapolated to this compound. For instance, certain benzoxazole derivatives have been investigated as potential inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. Similarly, some compounds within this class have been explored for their kinase inhibition potential in the context of cancer research. However, without direct experimental evidence, the specific enzyme targets and inhibitory profile of this compound remain unknown.
Kinetic Analysis of Enzyme Inhibition
Consistent with the lack of identified enzyme targets, there is no published kinetic analysis of enzyme inhibition by this compound. Such studies are crucial for understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and for determining key kinetic parameters like the inhibition constant (Ki). This information is fundamental for evaluating the potency and therapeutic potential of an enzyme inhibitor. The absence of this data for this compound represents a significant gap in the understanding of its potential biochemical activity.
In Vitro Cellular Mechanistic Studies
Similar to the enzyme inhibition data, there is a significant lack of published research on the in vitro cellular mechanisms of action for this compound. The following sections outline the specific areas where information regarding its antiproliferative, antimicrobial, and anti-inflammatory mechanisms is not currently available in the scientific literature.
Antiproliferative Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Modulation)
No studies were found that specifically investigate the antiproliferative mechanisms of this compound in cancer cell lines. While the benzoxazole scaffold is present in some compounds reported to have anticancer activity, the specific effects of this compound on cancer cell proliferation, apoptosis induction, and cell cycle modulation have not been documented. Mechanistic studies in this area would typically involve assays to measure cell viability, detect apoptotic markers (such as caspase activation and DNA fragmentation), and analyze cell cycle distribution. Without such studies, it is not possible to determine if this compound possesses antiproliferative properties or to understand the potential molecular pathways involved.
Due to the absence of specific research findings, a data table on the antiproliferative activity of this compound cannot be provided.
Antimicrobial Mechanisms Against Pathogenic Microorganisms (In Vitro)
There is a lack of published data on the in vitro antimicrobial activity and mechanisms of this compound against pathogenic microorganisms. The benzoxazole nucleus is a structural feature in some known antimicrobial agents, but this does not provide specific information about the activity of this compound. Investigations into its potential antimicrobial effects would require screening against a panel of bacteria and fungi, followed by mechanistic studies to determine how it may interfere with microbial growth and survival. Currently, no such data is available in the public domain.
A data table summarizing the antimicrobial spectrum and potency of this compound cannot be generated due to the lack of available data.
Anti-inflammatory Mechanisms (In Vitro)
The in vitro anti-inflammatory mechanisms of this compound have not been reported in the scientific literature. Research in this area would typically involve cellular assays to assess the compound's ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the activity of enzymes involved in the inflammatory response (e.g., cyclooxygenases). While some benzoxazole derivatives have been explored for their anti-inflammatory potential, there are no specific studies that provide insight into the anti-inflammatory properties of this compound.
Given the absence of specific experimental data, a data table detailing the in vitro anti-inflammatory effects of this compound is not available.
Antioxidant Mechanisms (In Vitro)
While direct in vitro antioxidant studies on this compound are not extensively detailed in the available literature, research on structurally related benzoxazole and benzoxazolinone derivatives provides insight into the potential antioxidant mechanisms of this chemical class. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge various reactive oxygen species (ROS) and other free radicals. dergipark.org.trresearchgate.net Antioxidants can prevent or delay intracellular oxidative damage by neutralizing the free radicals that initiate and propagate oxidative chain reactions. dergipark.org.tr
Common in vitro assays used to determine the antioxidant potential of benzoxazole-related structures include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is measured spectrophotometrically by the decrease in absorbance of the DPPH solution. nih.govmdpi.com
Superoxide Anion Radical Scavenging Assay: Superoxide (O₂⁻•) is a biologically important ROS. This assay measures the capacity of a compound to scavenge these radicals, often generated in a xanthine/xanthine oxidase system. dergipark.org.trnih.gov
Hydroxyl Radical Scavenging Assay: The hydroxyl radical (•OH) is the most reactive and damaging ROS. Its scavenging ability is typically determined by assessing the inhibition of 2-deoxy-D-ribose degradation in a Fenton reaction system. researchgate.net
Hydrogen Peroxide and Nitric Oxide Scavenging: Assays also measure the ability of compounds to directly scavenge hydrogen peroxide (H₂O₂) and nitric oxide (NO•), preventing them from generating more dangerous radicals. researchgate.net
Reducing Power Assay: The reductive potential of a compound is determined by its ability to reduce Fe³⁺ (ferricyanide) to Fe²⁺, which serves as an indicator of its electron-donating capacity. researchgate.net
Inhibition of Lipid Peroxidation: Antioxidants can protect against lipid peroxidation, the oxidative degradation of lipids. nih.gov This is often evaluated by measuring the formation of malondialdehyde (MDA), a byproduct of peroxidation, in systems like NADPH-dependent microsomal preparations. researchgate.net
Studies on various benzoxazolinone derivatives containing thiosemicarbazide, triazole, and hydrazone units have demonstrated notable free-radical scavenging activities across these assays, with some compounds showing efficacy comparable to standard antioxidants like ascorbic acid and Butylated hydroxytoluene (BHT). dergipark.org.trresearchgate.net
Table 1: In Vitro Antioxidant Activity of Representative Benzoxazolinone Derivatives Data represents findings for structurally related compounds, not this compound itself.
| Assay Type | Test Compound Group | Result (IC₅₀ µM) | Reference Compound | Reference IC₅₀ (µM) |
| DPPH Radical Scavenging | Benzoxazolinone-thiosemicarbazides | 15.1 - 45.3 | Ascorbic Acid | 17.2 |
| Superoxide Radical Scavenging | Benzoxazolinone-hydrazones | 5.4 - 28.7 | BHT | 19.5 |
| Hydroxyl Radical Scavenging | Benzoxazolinone-thiadiazoles | 12.8 - 33.1 | Ascorbic Acid | 25.6 |
IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. Lower values indicate greater potency.
Receptor Binding and Modulation Mechanisms (In Vitro)
The biological activity of benzoxazole derivatives is frequently linked to their ability to bind to and modulate the function of specific enzymes and receptors. Enzyme inhibitors are crucial in the management of various diseases. nih.gov A significant area of investigation for this chemical class is the inhibition of cholinesterases.
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, myasthenia gravis, and glaucoma. nih.gov
Research into a series of 2-aryl-6-carboxamide benzoxazole derivatives has demonstrated potent in vitro inhibitory activity against both AChE and BChE. nih.govresearchgate.net Kinetic studies and molecular modeling suggest that these compounds may act as mixed-type inhibitors, binding simultaneously to the catalytically active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov This dual binding can be more effective than targeting the active site alone.
In a study of 42 newly synthesized 2-aryl-6-carboxamide benzoxazole derivatives, several compounds exhibited significantly greater inhibitory potency than the standard reference drug, Donepezil. nih.gov The most active compound in the series demonstrated an IC₅₀ value of 12.62 nM for AChE and 25.45 nM for BChE. nih.gov
Table 2: In Vitro Cholinesterase Inhibition by a Lead Benzoxazole Derivative
| Enzyme | Test Compound | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | Compound 36 (a 2-aryl-6-carboxamide benzoxazole) | 12.62 | Donepezil | 69.3 |
| Butyrylcholinesterase (BChE) | Compound 36 (a 2-aryl-6-carboxamide benzoxazole) | 25.45 | Donepezil | 63.0 |
IC₅₀ (half maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Other potential enzymatic targets for benzoxazole structures could include enzymes involved in the endocannabinoid system, such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), which are also subjects of inhibitor development. mdpi.com However, specific in vitro data for this compound against these targets is not currently established in the reviewed literature.
Advanced Research Perspectives and Emerging Directions
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
A comprehensive literature search did not yield any specific studies detailing novel or sustainable synthetic methodologies developed explicitly for 2-Acetyl-6-fluorobenzoxazole. While general methods for the synthesis of benzoxazoles are established, research on optimizing these for efficiency and sustainability with respect to this particular fluorinated derivative has not been published.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
There is no available research demonstrating the use of artificial intelligence or machine learning models for the design, optimization, or activity prediction of this compound.
Exploration of this compound in Chemical Biology Probes and Tools
No published studies were found that describe the exploration or application of this compound as a chemical biology probe or tool.
Development of Advanced Delivery Systems for In Vitro and Ex Vivo Applications (e.g., cellular uptake studies)
There is no information available in the scientific literature regarding the development of advanced delivery systems for this compound for in vitro or ex vivo applications, including cellular uptake studies.
Multidisciplinary Collaborations in Fluorobenzoxazole Research
While multidisciplinary collaborations are common in the broader field of medicinal chemistry and fluorinated compounds, no specific collaborations focused on the research of this compound have been documented in publicly accessible sources.
Q & A
Q. What are the recommended synthetic routes for 2-Acetyl-6-fluorobenzoxazole, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is typically employed: (1) Fluorination of benzoxazole precursors using NaH/fluoroethanol under reflux (60–80°C) , followed by (2) acetylation via condensation with acetyl chloride in anhydrous THF at room temperature. Yield optimization (70–85%) requires strict control of moisture and temperature. Thin-layer chromatography (TLC) with ethyl acetate/methanol/water (10:1:1) is recommended for purity verification . Challenges include side reactions from residual moisture; use molecular sieves or anhydrous solvents to mitigate this.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Confirm acetyl (-COCH₃) and fluorine substitution patterns. The acetyl group typically appears as a singlet at δ 2.5–2.7 ppm, while aromatic protons show splitting due to fluorine’s electronegativity .
- Fluorescence Spectroscopy : Useful for studying electronic transitions. Benzoxazole derivatives exhibit absorption maxima at 290–350 nm and emission at 350–475 nm, with quantum yields >0.6 in non-polar solvents .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 195.06 for C₉H₇FNO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. For example:
- Antimicrobial vs. Antitumor Activity : Fluorine at position 6 enhances antimicrobial activity, while acetic acid substituents (e.g., 2-(6-Fluoro-3-oxo-1,3-benzothiazol-1-yl)acetic acid) improve antitumor potency .
- Assay Variability : Standardize cytotoxicity assays (e.g., MTT) using consistent cell lines (e.g., HeLa for antitumor studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in fluorinated benzoxazole analogs?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with varied substituents (e.g., -Cl, -OCH₃) at positions 2 and 6. For example, 2-Chloro-6-methoxy analogs show enhanced metabolic stability (t₁/₂ > 4 hrs in liver microsomes) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with EGFR kinase’s Lys721) .
- Data Correlation : Tabulate substituent effects on bioactivity (Table 1):
| Substituent | Position | Activity (IC₅₀, μM) | Target |
|---|---|---|---|
| -COCH₃ | 2 | 12.3 ± 1.2 | Antimicrobial |
| -COOH | 2 | 8.9 ± 0.8 | Antitumor |
| -F | 6 | 15.7 ± 2.1 | Anti-inflammatory |
| Table 1: Representative SAR data for benzoxazole derivatives |
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme targets?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) for enzymes like topoisomerase II using fluorogenic substrates (e.g., supercoiled plasmid DNA relaxation assays) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG ≈ -9.5 kcal/mol for acetylated derivatives with DNA gyrase) .
- Metabolic Profiling : Incubate compounds with liver microsomes (1 mg/mL, 37°C) to identify major metabolites via LC-MS. Fluorine substitution reduces CYP3A4-mediated oxidation, improving half-life .
Data Contradiction Analysis
Q. Why do some studies report low solubility for this compound despite its polar substituents?
- Methodological Answer : Apparent solubility discrepancies stem from:
- Solvent Choice : Acetylated derivatives show higher solubility in DMSO (>50 mg/mL) vs. aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., 10% PEG-400) for in vivo formulations .
- Crystallinity : Amorphous forms (prepared via spray drying) improve solubility 3-fold compared to crystalline counterparts .
- pH Effects : Protonation of the benzoxazole nitrogen at pH < 4 increases water solubility (logP shifts from 2.1 to 1.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
